molecular formula C19H27N3O5 B1610432 L-Proline, L-valyl-L-tyrosyl- CAS No. 68076-97-1

L-Proline, L-valyl-L-tyrosyl-

Cat. No.: B1610432
CAS No.: 68076-97-1
M. Wt: 377.4 g/mol
InChI Key: PMKQKNBISAOSRI-JYJNAYRXSA-N
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Description

L-Proline, L-valyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-Proline, L-Valine, and L-Tyrosine. Tripeptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-valyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods: Industrial production of tripeptides like L-Proline, L-valyl-L-tyrosyl- can involve fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired peptide through metabolic engineering and controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions: L-Proline, L-valyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.

Scientific Research Applications

L-Proline, L-valyl-L-tyrosyl- has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its biological activity, such as enzyme inhibition or receptor binding.

    Industry: Used in the production of bioactive peptides and as a component in functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Proline, L-valyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, tripeptides like this one can inhibit angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. The peptide binds to the active site of the enzyme, preventing its normal function and leading to a decrease in blood pressure.

Comparison with Similar Compounds

    L-Valyl-L-prolyl-L-proline (VPP): Another tripeptide with ACE inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline (IPP): Similar to VPP, also found in fermented milk products.

    L-Prolyl-L-proline (PP): A dipeptide with potential biological activity.

Uniqueness: L-Proline, L-valyl-L-tyrosyl- is unique due to the presence of the tyrosine residue, which can undergo specific reactions such as oxidation to form dopaquinone. This adds an additional layer of complexity and potential biological activity compared to other tripeptides like VPP and IPP.

This article provides a comprehensive overview of L-Proline, L-valyl-L-tyrosyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQKNBISAOSRI-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474547
Record name L-Proline, L-valyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68076-97-1
Record name L-Proline, L-valyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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